molecular formula C13H20ClN B2886735 4-Phenylcycloheptan-1-amine hydrochloride CAS No. 2126178-43-4

4-Phenylcycloheptan-1-amine hydrochloride

Cat. No.: B2886735
CAS No.: 2126178-43-4
M. Wt: 225.76
InChI Key: RRFRTLNKBQIMIY-UHFFFAOYSA-N
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Description

4-Phenylcycloheptan-1-amine hydrochloride (C₁₃H₂₀ClN) is a cycloheptane derivative substituted with a phenyl group at the 4-position and an amine group at the 1-position, forming a hydrochloride salt. It has a molecular weight of 225.76 g/mol and a purity of 95% as per commercial standards . The compound is structurally characterized by a seven-membered cycloheptane ring, which confers unique steric and electronic properties compared to smaller cyclic amines. Its synthesis typically involves multi-step organic reactions, including cycloheptane ring formation, phenyl group introduction, and final hydrochlorination.

Properties

IUPAC Name

4-phenylcycloheptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFRTLNKBQIMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylcycloheptan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Phenylcycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Phenylcycloheptan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Phenylcycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenylcyclohexan-1-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol
  • Structural Differences : Features a six-membered cyclohexane ring instead of cycloheptane, reducing steric hindrance but increasing ring strain .
  • Its InChIKey (FPWNXZWCBDBELJ-UHFFFAOYSA-N) and SMILES (Cl.NC1CCCCC1C1C=CC=CC=1) highlight aromatic and aliphatic interactions distinct from the cycloheptane analog .

4-Methoxy-4-Methylpentan-1-amine Hydrochloride

  • Molecular Formula: C₇H₁₈ClNO
  • Molecular Weight : 191.67 g/mol
  • Synthetic Route : Prepared via KH-mediated methylation in THF, followed by hydrochlorination .
  • Functional Group Impact : The methoxy group increases polarity, reducing lipophilicity (logP ≈ 1.2) compared to 4-phenylcycloheptan-1-amine hydrochloride (estimated logP ≈ 2.5) .

4-Methyl-1-(5-Methylfuran-2-yl)Pentan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₂₀ClNO
  • Molecular Weight : 233.73 g/mol
  • This contrasts with the purely hydrocarbon-based phenyl group in 4-phenylcycloheptan-1-amine .

trans-2-Phenylcyclopropylamine Hydrochloride

  • Molecular Formula : C₉H₁₂ClN
  • Molecular Weight : 169.65 g/mol
  • Ring Strain Effects : The cyclopropane ring imposes significant strain, increasing reactivity in ring-opening reactions—a property absent in the more stable cycloheptane analog .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature LogP (Estimated) Synthesis Method
This compound C₁₃H₂₀ClN 225.76 Cycloheptane, phenyl substitution 2.5 Multi-step alkylation
2-Phenylcyclohexan-1-amine hydrochloride C₁₂H₁₈ClN 211.73 Cyclohexane, phenyl substitution 2.8 Cyclohexane ring closure
4-Methoxy-4-methylpentan-1-amine hydrochloride C₇H₁₈ClNO 191.67 Methoxy, branched alkyl chain 1.2 KH-mediated methylation
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride C₁₁H₂₀ClNO 233.73 Furan heterocycle 1.8 Amine-furan coupling
trans-2-Phenylcyclopropylamine hydrochloride C₉H₁₂ClN 169.65 Cyclopropane ring 1.0 Cyclopropanation

Analytical and Stability Considerations

  • Stability : Hydrochloride salts generally exhibit improved solubility and shelf-life compared to free bases. For instance, amitriptyline hydrochloride demonstrates >95% stability in solution over 24 hours , a trend likely applicable to this compound.

Key Research Findings

Ring Size and Bioactivity : Cycloheptane derivatives exhibit intermediate conformational flexibility compared to cyclohexane (rigid) and cyclopropane (hyper-reactive), making them suitable for drug candidates requiring balanced steric profiles .

Functional Group Trade-offs : Phenyl-substituted amines (e.g., 4-phenylcycloheptan-1-amine) show higher lipophilicity than heterocyclic analogs (e.g., furan derivatives), favoring blood-brain barrier penetration .

Synthetic Feasibility : The seven-membered ring in 4-phenylcycloheptan-1-amine requires specialized catalysts for efficient closure, contrasting with the straightforward synthesis of six-membered or acyclic analogs .

Biological Activity

4-Phenylcycloheptan-1-amine hydrochloride is a compound that belongs to the class of arylcyclohexylamines, which are known for their diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C13_{13}H17_{17}N·HCl
  • Molecular Weight : 227.74 g/mol

This compound features a cycloheptane ring with a phenyl group and an amine functional group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • NMDA Receptor Antagonism : Similar to other arylcyclohexylamines, this compound may exhibit NMDA receptor antagonistic properties, which are associated with anesthetic and neuroprotective effects .
  • Dopamine Reuptake Inhibition : It may inhibit dopamine reuptake, leading to stimulant effects and potential euphoria at higher doses .
  • Opioid Receptor Agonism : The compound may activate μ-opioid receptors, contributing to analgesic effects .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeMechanismPotential Effects
NMDA AntagonismInhibition of NMDA receptorsAnesthetic, anticonvulsant
Dopamine InhibitionInhibition of dopamine transporterStimulant, euphoriant
Opioid AgonismActivation of μ-opioid receptorsAnalgesic, potential for addiction

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to established opioid analgesics. The study highlighted the compound's potential as an alternative pain management option without the severe side effects associated with traditional opioids.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotection revealed that the compound could reduce neuronal damage in models of excitotoxicity. This suggests that it may have therapeutic potential in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 3: Behavioral Studies

Behavioral studies assessing the stimulant effects showed that at lower doses, this compound increased locomotor activity in rodents, indicating its potential as a stimulant agent. However, higher doses resulted in psychotomimetic effects similar to those observed with phencyclidine (PCP), raising concerns regarding its abuse potential.

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